ATP (disodium salt)

Descripción

BenchChem offers high-quality ATP (disodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ATP (disodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C10H14N5Na2O13P3 |

|---|---|

Peso molecular |

551.14 g/mol |

Nombre IUPAC |

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

Clave InChI |

TTWYZDPBDWHJOR-IDIVVRGQSA-L |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to ATP Disodium Salt: Structure, Properties, and Application in Inflammasome Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt, a pivotal molecule in cellular bioenergetics and signaling. We will delve into its chemical structure, physicochemical properties, and a detailed experimental application in the study of the NLRP3 inflammasome, a key player in innate immunity and a target for therapeutic intervention.

Chemical Structure and Properties of ATP Disodium Salt

Adenosine 5'-triphosphate (ATP) is a central nucleotide essential for intracellular energy transfer. The disodium salt form enhances its stability and solubility in aqueous solutions, making it a standard reagent in biochemical and cellular assays.

The structure of ATP consists of three key components:

-

An adenine (B156593) base (a purine (B94841) derivative).

-

A ribose sugar.

-

A triphosphate group.

The disodium salt form indicates that two of the acidic protons of the triphosphate group are replaced by sodium ions.

Molecular Formula: C₁₀H₁₄N₅Na₂O₁₃P₃[1][2][3][4][5]

CAS Number: 987-65-5[1][6][7][8][9][10]

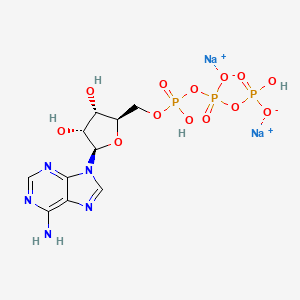

Below is a 2D representation of the chemical structure of ATP disodium salt.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ATP Assays | What is an ATP Assay? [worldwide.promega.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | ATP release and purinergic signaling in NLRP3 inflammasome activation [frontiersin.org]

- 7. Extracellular ATP Activates the NLRP3 Inflammasome and Is an Early Danger Signal of Skin Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | ATP-Induced Inflammasome Activation and Pyroptosis Is Regulated by AMP-Activated Protein Kinase in Macrophages [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. creative-bioarray.com [creative-bioarray.com]

A Comprehensive Technical Guide to the Purity of ATP Disodium Salt for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt is a pivotal molecule in cellular energy transfer and signaling, making its purity a critical factor for the reliability and reproducibility of a vast array of in vitro and in vivo studies. This in-depth technical guide provides a comprehensive overview of the synthesis, potential impurities, and analytical methodologies for assessing the purity of ATP disodium salt, alongside an examination of how impurities can impact common research applications.

Synthesis and Sources of Impurities

ATP disodium salt for research is predominantly produced through enzymatic synthesis or microbial fermentation processes. These methods are favored over chemical synthesis due to their high specificity and yield, which generally results in a product with high purity. However, impurities can still be introduced during production and storage.

Common Impurities:

-

Related Nucleotides: Adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP) are the most common process-related impurities, arising from the incomplete phosphorylation of adenosine precursors or the degradation of ATP.

-

Other Nucleotides: Trace amounts of other nucleotides, such as guanosine (B1672433) triphosphate (GTP), may be present depending on the specificity of the enzymatic synthesis process.

-

Metal Ions: Divalent cations like calcium (Ca²⁺) and iron (Fe²⁺), as well as heavy metals, can be introduced from raw materials or equipment during manufacturing. Some commercial preparations are further purified by ion-exchange chromatography to remove these ions.

-

Degradation Products: ATP is susceptible to hydrolysis, especially in acidic or alkaline conditions, leading to the formation of ADP and inorganic phosphate (B84403). A slow dismutation can also occur in the powdered form, where two ATP molecules form ADP and adenosine 5'-tetraphosphate, though this degradation is typically less than 0.5% per year when stored properly at -20°C.[1]

Typical Purity Specifications: Commercial suppliers of research-grade ATP disodium salt typically guarantee a purity of ≥98% or ≥99%, as determined by High-Performance Liquid Chromatography (HPLC).[2][3][4]

Impact of Impurities on Research Applications

The presence of impurities in ATP disodium salt preparations can have significant consequences for various experimental outcomes.

| Impurity | Affected Application(s) | Mechanism of Interference |

| ADP | Kinase Assays, ATP Synthesis Studies | ADP can act as a competitive inhibitor for many kinases, leading to an underestimation of enzyme activity. In studies of ATP synthase, the ATP/ADP ratio is a critical regulator of the enzyme's function. |

| AMP | Kinase Assays, PCR/qPCR | AMP can allosterically regulate certain enzymes, such as AMP-activated protein kinase (AMPK), affecting cellular energy sensing pathways. In PCR, while ATP itself is not a direct component, contaminating nucleotides could potentially interfere with the polymerase activity, though this is less common. |

| Metal Ions (e.g., Ca²⁺, Fe²⁺, heavy metals) | Bioluminescence Assays, Enzymatic Assays | Divalent cations can chelate with ATP, altering its effective concentration and interaction with enzymes. Heavy metal ions are known to inhibit luciferase activity, leading to inaccurate quantification in ATP-based bioluminescence assays.[1][2][5] |

| Other Nucleotides (e.g., GTP) | Kinase Assays, Signaling Studies | GTP can serve as a substrate for some kinases or activate different signaling pathways, leading to off-target effects and confounding results. |

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to ensure the purity and structural integrity of ATP disodium salt.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for quantifying the purity of ATP and separating it from related nucleotide impurities.

Experimental Protocol: HPLC for ATP Purity

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic or gradient elution using a phosphate buffer (e.g., 50 mM potassium hydrogen phosphate, pH 6.8) is common. Ion-pair reagents like tetrabutylammonium (B224687) bisulfate may be added to improve the retention and separation of the highly polar nucleotides.

-

Detection: UV absorbance is monitored at 254 nm or 259 nm, the absorbance maximum for adenine.

-

Quantification: The purity is determined by calculating the peak area of ATP as a percentage of the total peak area of all detected components.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS or LC-MS/MS), is a powerful tool for confirming the molecular weight of ATP and identifying unknown impurities.

Experimental Protocol: LC-MS for ATP Analysis

-

Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

-

Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like ATP.

-

Sample Preparation: Samples are dissolved in a suitable solvent, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, and may be acidified with formic acid to promote protonation.

-

Data Acquisition: The instrument is set to scan for the expected mass-to-charge ratio (m/z) of ATP and potential impurities. For quantitative analysis, Multiple Reaction Monitoring (MRM) can be used for high specificity and sensitivity.

-

Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the [M-H]⁻ or [M+H]⁺ ion corresponding to ATP and to identify the m/z of any other detected species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. Both ¹H and ³¹P NMR are valuable for characterizing ATP.

Experimental Protocol: Quantitative ³¹P NMR for ATP Purity

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: A precisely weighed amount of the ATP disodium salt sample and a certified internal standard (e.g., triphenyl phosphate) are dissolved in a deuterated solvent (e.g., D₂O) in an NMR tube.

-

Data Acquisition: A quantitative ³¹P NMR spectrum is acquired with appropriate parameters, including a sufficient relaxation delay to ensure full relaxation of all phosphorus nuclei for accurate integration. Proton decoupling is typically applied to simplify the spectrum.

-

Data Analysis: The purity of the ATP sample is calculated by comparing the integral of a well-resolved ATP phosphorus signal (e.g., the β-phosphate) to the integral of the internal standard's signal, taking into account the molecular weights and number of phosphorus atoms of both the analyte and the standard.

ATP Signaling Pathways

Extracellular ATP is a key signaling molecule that activates purinergic receptors, which are broadly classified into P2X and P2Y receptor families.

P2X Receptors: These are ligand-gated ion channels that open in response to ATP binding, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. This ion flux rapidly alters the cell's membrane potential and intracellular calcium concentration, triggering downstream signaling events.

P2Y Receptors: These are G protein-coupled receptors (GPCRs) that, upon binding to nucleotides like ATP and ADP, activate various intracellular signaling cascades through different G protein subunits (Gαq, Gαs, Gαi).

Conclusion

The purity of ATP disodium salt is paramount for obtaining accurate and reliable data in a wide range of research applications. Understanding the potential impurities and employing rigorous analytical methods for their detection and quantification are essential steps in ensuring experimental integrity. Researchers should be mindful of the potential impact of impurities on their specific experimental systems and select ATP disodium salt of appropriate purity for their needs. The use of a combination of analytical techniques, including HPLC, MS, and NMR, provides a comprehensive assessment of purity and ensures the quality of this critical research reagent.

References

Adenosine 5'-Triphosphate (ATP) Disodium Salt: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Physicochemical Properties, Biological Functions, and Experimental Applications of ATP Disodium (B8443419) Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Adenosine 5'-Triphosphate (ATP) disodium salt, a pivotal molecule in cellular bioenergetics and signaling. This document details its fundamental properties, explores its critical role in purinergic signaling pathways relevant to drug development, and offers detailed experimental protocols for its application in laboratory settings.

Core Physicochemical Data

ATP disodium salt is a stable and water-soluble form of ATP, making it a preferred reagent for a multitude of in vitro and in vivo studies.[1] Its key quantitative properties are summarized below.

| Property | Value | Notes |

| CAS Number | 987-65-5 | This is the most commonly cited CAS number for the disodium salt form. |

| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ | This formula represents the anhydrous form of the molecule.[1][2] |

| Molecular Weight | 551.14 g/mol | Anhydrous form.[1][2][3] |

| Molecular Weight (Trihydrate) | 605.19 g/mol | Commonly available as a trihydrate.[4] It is crucial to account for the water of hydration in experimental calculations. |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water (up to 75 mM) | [4] |

| Purity | Typically >99% | [4] |

Biological Significance and Role in Purinergic Signaling

Adenosine triphosphate is the primary energy currency of the cell, fueling a vast array of cellular processes, including muscle contraction, active transport, and the synthesis of macromolecules.[1] Beyond its intracellular metabolic functions, extracellular ATP is a critical signaling molecule that mediates intercellular communication through the activation of purinergic receptors.[5] This signaling is fundamental in numerous physiological and pathological processes, making it a key area of investigation in drug development.[6]

Purinergic Receptors: P2X and P2Y

Extracellular ATP and its derivatives activate two families of purinergic receptors: P2X and P2Y.[5]

-

P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations (Na⁺, K⁺, and Ca²⁺), leading to rapid cellular responses such as neurotransmission and smooth muscle contraction.[1] There are seven subtypes of P2X receptors (P2X1-7).[4]

-

P2Y Receptors: These are G protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular second messenger cascades, leading to more diverse and sustained cellular responses.[1] There are eight mammalian P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄).[1] These receptors are involved in processes such as cell proliferation, differentiation, and inflammation.[7]

The activation of these receptors by ATP initiates complex signaling cascades that are integral to cellular function and are implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[6]

Experimental Protocols

The following sections provide detailed methodologies for common experimental applications of ATP disodium salt.

Preparation of ATP Stock Solutions

Accurate preparation of ATP stock solutions is critical for experimental reproducibility.

Materials:

-

ATP disodium salt (e.g., trihydrate)

-

Nuclease-free water

-

1 M NaOH

-

Sterile 0.22 µm filter

-

UV-Vis spectrophotometer

Protocol:

-

Dissolve the ATP disodium salt in a minimal volume of nuclease-free water.

-

Adjust the pH of the solution to 7.5 by titrating with 1 M NaOH, monitoring with a pH meter.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Determine the precise concentration of the ATP stock solution using a UV-Vis spectrophotometer. The molar extinction coefficient for ATP at 259 nm is 15,400 M⁻¹cm⁻¹.

-

Dilute the stock solution to the desired final concentration with sterile, nuclease-free water.

-

Aliquot and store at -20°C for long-term use.

In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the activity of a protein kinase using ATP disodium salt as the phosphate (B84403) donor.

Materials:

-

Purified kinase

-

Kinase-specific substrate

-

ATP disodium salt stock solution (e.g., 10 mM)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White, opaque 96-well or 384-well plates

Protocol:

-

Prepare a master mix of the kinase and its substrate in the kinase reaction buffer.

-

Dispense the master mix into the wells of the microplate.

-

To initiate the kinase reaction, add ATP disodium salt to a final concentration that is appropriate for the kinase being studied (often at or near the Km for ATP).

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

-

Terminate the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the chosen detection reagent. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

Cell-Based ATP Determination Assay

This protocol describes a method to quantify intracellular ATP levels as a measure of cell viability and proliferation.

Materials:

-

Cultured cells (adherent or suspension)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

ATP releasing agent

-

ATP detection reagent (e.g., luciferin-luciferase-based)

-

Luminometer

Protocol:

-

Plate cells in a 96-well plate and culture under desired experimental conditions.

-

For adherent cells, remove the culture medium. For suspension cells, centrifuge the plate and aspirate the supernatant.

-

Wash the cells with PBS.

-

Add an ATP releasing agent to lyse the cells and release intracellular ATP. Incubate as recommended by the manufacturer.

-

Add the ATP detection reagent, which contains luciferin (B1168401) and luciferase, to each well.

-

Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

Applications in Drug Development

The central role of ATP in cellular signaling makes it and its associated pathways attractive targets for therapeutic intervention.

-

Kinase Inhibitors: A major focus of cancer drug discovery is the development of small molecule inhibitors that target the ATP-binding site of protein kinases, thereby blocking their activity and downstream signaling pathways that promote tumor growth.

-

P2 Receptor Modulators: Agonists and antagonists of P2X and P2Y receptors are being investigated for the treatment of a wide range of conditions, including chronic pain, inflammation, thrombosis, and cancer.[6] For example, P2Y₁₂ receptor antagonists are widely used as antiplatelet drugs.

Conclusion

ATP disodium salt is an indispensable tool in biomedical research and drug development. A thorough understanding of its physicochemical properties, its multifaceted role in purinergic signaling, and the appropriate experimental methodologies for its use is essential for researchers aiming to unravel complex biological processes and develop novel therapeutics. This guide provides a foundational resource to support these endeavors.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Frontiers | High ATP Production Fuels Cancer Drug Resistance and Metastasis: Implications for Mitochondrial ATP Depletion Therapy [frontiersin.org]

- 3. Protocol B: Preparation of ATP for transfection [protocols.io]

- 4. Frontiers | Purinergic P2 Receptors: Novel Mediators of Mechanotransduction [frontiersin.org]

- 5. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Signal transduction pathways associated with ATP-induced proliferation of colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of ATP Disodium Salt in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 5'-triphosphate (ATP), commercially available and widely utilized in research as its stable disodium (B8443419) salt, is the universal energy currency of the cell, driving a vast array of biological processes. This technical guide provides an in-depth exploration of the core functions of ATP in cellular metabolism, its role as a signaling molecule, and the methodologies used to investigate its multifaceted activities. Quantitative data are summarized for clarity, and detailed experimental protocols are provided for key assays. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex roles of ATP in cellular physiology and pathophysiology.

Introduction: ATP as the Molecular Unit of Currency

Adenosine 5'-triphosphate (ATP) is a nucleotide composed of an adenine (B156593) base, a ribose sugar, and three phosphate (B84403) groups. The energy released from the hydrolysis of the high-energy phosphoanhydride bonds of ATP is harnessed to power numerous cellular functions, including muscle contraction, nerve impulse propagation, and chemical synthesis.[1] While the biologically active form is typically complexed with magnesium ions (Mg-ATP), the disodium salt of ATP is a common and stable form used in experimental settings, readily dissociating in aqueous solutions to provide the ATP molecule for study.[2] This guide will delve into the fundamental roles of ATP in cellular energy transfer and signaling, providing researchers with the necessary information to design and execute experiments in this critical area of study.

Core Functions of ATP in Cellular Metabolism

Energy Transfer and ATP Hydrolysis

The primary role of ATP in cellular metabolism is to transport chemical energy from catabolic reactions to anabolic reactions that require energy. This is achieved through the hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi), or to adenosine monophosphate (AMP) and pyrophosphate (PPi).

The hydrolysis of ATP is a highly exergonic process, releasing a significant amount of free energy that can be coupled to endergonic reactions.[3] The exact amount of energy released is dependent on the intracellular conditions, such as pH, ionic strength, and the concentrations of ATP, ADP, and Pi.[4][5]

ATP in Biosynthesis and Cellular Work

ATP provides the energy for the synthesis of macromolecules such as DNA, RNA, and proteins.[1] It is also essential for other forms of cellular work, including:

-

Active Transport: Powering pumps and transporters to move ions and molecules across cellular membranes against their concentration gradients.

-

Muscle Contraction: Driving the conformational changes in myosin and actin filaments.[1]

-

Cell Signaling: Serving as a substrate for kinases in phosphorylation cascades and for adenylyl cyclase in the production of the second messenger cyclic AMP (cAMP).[1]

Quantitative Data on ATP

A thorough understanding of the role of ATP in cellular processes requires an appreciation of its concentration and the energetics of its reactions. The following tables summarize key quantitative data related to ATP.

| Parameter | Cell/Tissue Type | Concentration Range | Citation |

| Intracellular ATP | Mammalian Cells (general) | 1 - 10 mM | [6][7] |

| Muscle Tissue | 1 - 10 µmol/g | [8] | |

| Rat Hepatocytes | ~ -48 kJ/mol (Actual ΔG) | [9] | |

| Extracellular ATP | Physiological Conditions | Nanomolar (nM) range | [10] |

| Pathological Conditions (e.g., TME) | Several hundred micromolar (µM) | [10] |

Table 1: Cellular ATP Concentrations. TME: Tumor Microenvironment.

| Parameter | Condition | Value | Citation |

| Standard Free Energy of Hydrolysis (ΔG°') | ATP → ADP + Pi | -30.5 kJ/mol (-7.3 kcal/mol) | [11] |

| ATP → AMP + PPi | -45.6 kJ/mol (-10.9 kcal/mol) | [8] | |

| Physiological Free Energy of Hydrolysis (ΔG) | Living Cell | Approx. -57 kJ/mol (-14 kcal/mol) | [11] |

Table 2: Energetics of ATP Hydrolysis.

| Enzyme | Substrate (ATP) Km | Citation |

| Na+, K+-dependent ATPase | 30 µM | [12] |

| F1-ATPase | ~2 µM | [13] |

Table 3: Michaelis-Menten Constants (Km) for Selected ATP-Dependent Enzymes.

ATP as a Signaling Molecule: Purinergic Signaling

Beyond its intracellular roles, ATP is a critical extracellular signaling molecule.[4][14] Released from cells under various physiological and pathological conditions, extracellular ATP activates a class of receptors known as purinergic receptors, which are broadly categorized into P2X and P2Y receptors.[15]

-

P2X Receptors: Ligand-gated ion channels that mediate fast, excitatory neurotransmission.

-

P2Y Receptors: G protein-coupled receptors that activate downstream second messenger pathways, leading to a diverse range of cellular responses.[16]

This purinergic signaling network is involved in a multitude of physiological processes, including neurotransmission, inflammation, and vascular tone regulation.[15]

Caption: Overview of P2X and P2Y purinergic signaling pathways.

Experimental Protocols

Measurement of Intracellular ATP Levels using a Luciferase-Based Assay

This protocol provides a method for quantifying intracellular ATP using the firefly luciferase enzyme, which catalyzes the production of light from D-luciferin in an ATP-dependent manner.[17][18]

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Luciferase assay kit (containing luciferase, D-luciferin, and assay buffer)

-

ATP standard solution

-

Luminometer

Procedure:

-

Cell Culture and Treatment: Culture cells under desired conditions and apply experimental treatments.

-

Cell Lysis:

-

For suspension cells, centrifuge to pellet the cells, remove the supernatant, and resuspend in lysis buffer.

-

For adherent cells, wash with PBS, remove the PBS, and add lysis buffer directly to the culture plate.

-

-

Luminometry:

-

Prepare ATP standards of known concentrations.

-

Add the luciferase assay reagent to both the cell lysates and the ATP standards.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve by plotting the luminescence of the ATP standards against their concentrations.

-

Determine the ATP concentration in the cell lysates by interpolating their luminescence values on the standard curve.

-

Normalize the ATP concentration to the total protein concentration or cell number.

-

Caption: Workflow for a luciferase-based intracellular ATP assay.

Measurement of ATPase Activity

This protocol describes a colorimetric method to measure the activity of an ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[1]

Materials:

-

Purified ATPase enzyme

-

Assay buffer (e.g., HEPES, NaCl, glycerol)

-

MgCl₂ solution

-

ATP solution

-

Malachite green reagent (for phosphate detection)

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer, MgCl₂, and the purified ATPase enzyme.

-

Initiate the reaction by adding a known concentration of ATP.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

-

Time-Course Sampling:

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a stopping reagent or by flash-freezing).

-

-

Phosphate Detection:

-

Add the malachite green reagent to the reaction aliquots and the phosphate standards.

-

Incubate to allow color development.

-

-

Absorbance Measurement:

-

Measure the absorbance of the samples and standards at the appropriate wavelength (typically around 620-660 nm) using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve by plotting the absorbance of the phosphate standards against their concentrations.

-

Determine the concentration of Pi released in each sample from the standard curve.

-

Calculate the ATPase activity, typically expressed as nmol of Pi released per minute per mg of enzyme.

-

Identification of ATP-Binding Proteins using Acyl-ATP Probes

This method allows for the identification of ATP-binding proteins in a complex biological sample.[19]

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Biotin-conjugated acyl-ATP probe

-

Streptavidin-coated beads

-

Wash buffers

-

Elution buffer

-

Protease (e.g., trypsin)

-

Mass spectrometer

Procedure:

-

Labeling: Incubate the biological sample with the biotin-conjugated acyl-ATP probe. The probe will covalently bind to the ATP-binding sites of proteins.

-

Enrichment: Add streptavidin-coated beads to the labeled sample to capture the biotinylated proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Proteolytic Digestion: Digest the eluted proteins into peptides using a protease.

-

Mass Spectrometry: Analyze the peptide mixture by mass spectrometry (LC-MS/MS) to identify the proteins.

Caption: Workflow for identifying ATP-binding proteins using acyl-ATP probes.

Conclusion

ATP disodium salt is an indispensable tool for researchers studying the myriad of processes powered by this fundamental molecule. From its central role in energy metabolism to its function as a key signaling molecule, ATP is at the heart of cellular life. A thorough understanding of its quantitative aspects and the experimental methodologies to probe its function is crucial for advancing our knowledge in cellular biology and for the development of novel therapeutic strategies targeting ATP-dependent pathways. This guide provides a foundational resource for professionals in the field, enabling a more informed and effective investigation of the multifaceted roles of ATP.

References

- 1. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. » How much energy is released in ATP hydrolysis? [book.bionumbers.org]

- 4. biochemistry - Gibbs free energy and its change for the hydrolysis of ATP - Biology Stack Exchange [biology.stackexchange.com]

- 5. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 6. What is the concentration of ATP and ADP in living cells? | AAT Bioquest [aatbio.com]

- 7. biochemistry - What is the concentration of ATP in an average cell? - Biology Stack Exchange [biology.stackexchange.com]

- 8. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 9. Sandwalk: Better Biochemistry: The Free Energy of ATP Hydrolysis [sandwalk.blogspot.com]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Kinetic studies on the ADP-ATP exchange reaction catalyzed by Na+, K+-dependent ATPase. Evidence for the K.S.T. mechanism with two enzyme-ATP complexes and two phosphorylated intermediates of high-energy type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 16. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Luciferase Assay System Protocol [promega.com]

- 19. ATP Binding Proteins - Jena Bioscience [jenabioscience.com]

An In-depth Technical Guide to ATP Disodium Salt as an Energy Source in Biochemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, often referred to as the "molecular unit of currency" for intracellular energy transfer.[1] Found in all known forms of life, ATP provides the necessary energy to drive a vast array of biochemical reactions essential for life.[1][2] This guide provides a comprehensive overview of the role of ATP, with a focus on its stable disodium (B8443419) salt form, in key biochemical processes. It includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. ATP disodium salt is a stable form of ATP, making it easier to handle, formulate, and store for experimental and therapeutic purposes.[3]

The Central Role of ATP in Cellular Energetics

ATP is a nucleotide composed of an adenine (B156593) base, a ribose sugar, and three phosphate (B84403) groups.[2][4] The energy required for cellular processes is stored in the high-energy phosphoanhydride bonds linking these phosphate groups.[2][5] The hydrolysis of ATP into adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi), or further into adenosine monophosphate (AMP), is an exergonic reaction that releases a significant amount of energy.[6][7] This energy is then harnessed to power numerous cellular functions, including muscle contraction, nerve impulse propagation, and chemical synthesis.[1][6]

The Gibbs free energy change (ΔG) associated with ATP hydrolysis is dependent on the cellular conditions, including the concentrations of ATP, ADP, Pi, and cations like Mg2+.[8][9] The table below summarizes the energy released under standard and physiological conditions.

| Parameter | Value | Conditions | Reference |

| Standard Gibbs Free Energy (ΔG°') | -28 to -34 kJ/mol | 1M concentrations of reactants (except water), pH 7 | [8] |

| Physiological Gibbs Free Energy (ΔG) | -40 to -60 kJ/mol | Typical intracellular concentrations (mM range for ATP, ADP, Pi) | [8] |

| Energy Release in Human Muscle (Resting) | ~ -64 kJ/mol | ATP: ~4 mM, ADP: ~9 µM | [9] |

| Energy Release in Human Muscle (Recovering) | up to -69 kJ/mol | ATP: ~1 mM, ADP: ~7 µM | [9] |

ATP in Key Biochemical and Signaling Pathways

ATP is integral to numerous signaling pathways and physiological processes. Its roles range from a direct energy source to a signaling molecule itself.

Muscle contraction is a process fundamentally driven by the energy from ATP hydrolysis.[10] The sliding filament theory describes how myosin filaments pull actin filaments closer, resulting in muscle shortening. This interaction is governed by the cross-bridge cycle, which is dependent on ATP.[11]

The cycle can be summarized in four key steps:

-

Cross-Bridge Formation: The myosin head, in a high-energy "cocked" position with ADP and Pi bound, attaches to an active site on the actin filament.[10][11]

-

The Power Stroke: The release of Pi initiates the power stroke, where the myosin head pivots and pulls the actin filament toward the center of the sarcomere. ADP is then released.[1][11]

-

Cross-Bridge Detachment: A new ATP molecule binds to the myosin head, causing it to detach from actin.[12]

-

Reactivation of Myosin Head: The ATPase activity of the myosin head hydrolyzes the ATP into ADP and Pi, releasing energy that "re-cocks" the myosin head into its high-energy conformation, ready for the next cycle.[12]

ATP is a crucial substrate for kinases, enzymes that catalyze the phosphorylation of proteins and other molecules.[6] This process of phosphorylation acts as a molecular switch, activating or deactivating target proteins in signaling cascades, such as the mitogen-activated protein kinase (MAPK) cascade.[1]

Furthermore, ATP serves as a precursor for the second messenger cyclic AMP (cAMP).[13] In response to a signal, the enzyme adenylyl cyclase converts ATP to cAMP.[14] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, propagating the signal within the cell.[14]

Cells can release ATP into the extracellular space, where it functions as a signaling molecule in a process known as purinergic signaling.[15][16] This extracellular ATP binds to and activates purinergic receptors (P2X and P2Y) on the surface of the same or neighboring cells, triggering a variety of cellular responses, including neurotransmission and immune responses.[1][15] The signal is terminated by ectonucleotidases that hydrolyze ATP to adenosine.[15]

Experimental Protocols

Accurate measurement of ATP levels and the activity of ATP-dependent enzymes is critical in many areas of research. The following sections provide detailed protocols for two common assays.

This protocol is one of the most sensitive methods for quantifying ATP, based on the principle that firefly luciferase catalyzes the oxidation of D-luciferin in an ATP-dependent manner, producing light.[17][18] The emitted light is directly proportional to the ATP concentration.[17]

Materials:

-

Opaque-walled 96-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

ATP bioluminescence assay kit (containing ATP assay buffer, D-luciferin, and firefly luciferase)

-

Luminometer

Protocol:

-

Cell Seeding: Plate cells at a predetermined density (e.g., 10,000 cells/well) in a 96-well opaque plate and incubate under standard conditions.[19]

-

Treatment: Treat cells with compounds of interest or vehicle control and incubate for the desired duration.

-

Reagent Preparation: Prepare the ATP Detection Cocktail by dissolving D-luciferin in ATP Assay Buffer and then adding the luciferase enzyme, following the manufacturer's instructions.[20]

-

Cell Lysis and ATP Measurement:

-

Equilibrate the plate and reagents to room temperature.[17]

-

Add a volume of ATP Detection Cocktail equal to the culture medium volume (e.g., 100 µL) to each well.[19] This single addition lyses the cells and initiates the luminescent reaction.

-

Mix on an orbital shaker for 2 minutes to ensure complete cell lysis.[19]

-

-

Signal Stabilization and Reading:

-

Data Analysis:

-

Subtract the background luminescence from a "media only" control.

-

Generate an ATP standard curve using known concentrations of ATP disodium salt to quantify the absolute ATP concentration in the samples.

-

This method provides a direct and sensitive measure of kinase activity by tracking the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate.[21]

Materials:

-

Purified kinase or immunoprecipitated kinase from cell lysates

-

Kinase-specific substrate (peptide or protein)

-

5x Kinase reaction buffer (e.g., 125 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, 1 mM DTT)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Cold ATP (non-radiolabeled)

-

P81 phosphocellulose paper or SDS-PAGE materials

-

Phosphoric acid wash buffer

-

Scintillation counter or phosphorimager

Protocol:

-

Prepare Kinase: Keep purified or immunoprecipitated kinase samples on ice.

-

Prepare Reaction Master Mix: In a chilled microfuge tube, prepare a master mix for the desired number of reactions. For a single 30 µL reaction:

-

21 µL sterile H₂O

-

6 µL 5x kinase reaction buffer

-

1 µL [γ-³²P]ATP

-

2 µL substrate (e.g., ~5 mg/mL)[21]

-

-

Initiate Kinase Reaction:

-

Add the reaction master mix to the kinase sample.

-

Incubate at 30°C for a predetermined time (e.g., 5-60 minutes, optimized for linear phosphate incorporation).[21]

-

-

Stop Reaction and Spot:

-

Stop the reaction by adding an equal volume of 75 mM phosphoric acid.

-

Spot a portion of the reaction mixture (e.g., 20 µL) onto a labeled P81 phosphocellulose paper square.

-

-

Wash and Count:

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash in acetone (B3395972) to dry the papers.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the counts from a negative control (no kinase or no substrate).

-

Calculate the specific activity of the kinase (e.g., in pmol of phosphate transferred per minute per mg of kinase).

-

Conclusion

ATP disodium salt is an indispensable tool in biochemical and pharmaceutical research, providing a stable and reliable source of the cell's primary energy currency. Its central role in processes ranging from muscle contraction to intricate signaling cascades makes the understanding and quantification of ATP-dependent reactions a cornerstone of modern biological science. The protocols and pathways detailed in this guide offer a robust framework for professionals engaged in exploring the multifaceted roles of ATP in health and disease.

References

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - MetwareBio [metwarebio.com]

- 3. nbinno.com [nbinno.com]

- 4. byjus.com [byjus.com]

- 5. ATP: The Energy Currency of the Cell – MCAT Essentials — King of the Curve [kingofthecurve.org]

- 6. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. medium.com [medium.com]

- 8. » How much energy is released in ATP hydrolysis? [book.bionumbers.org]

- 9. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 10. Muscle Fiber Contraction and Relaxation | Anatomy and Physiology I [courses.lumenlearning.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. ATP and Muscle Contraction | Biology for Majors II [courses.lumenlearning.com]

- 13. What are the functions of ATP? | AAT Bioquest [aatbio.com]

- 14. Khan Academy [khanacademy.org]

- 15. Extracellular ATP signaling and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. benchchem.com [benchchem.com]

- 18. Intracellular Assessment of ATP Levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Mechanism of Action of ATP Disodium Salt

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt is the stable, soluble form of ATP, a critical intracellular energy currency and a pivotal extracellular signaling molecule.[1][2][3] In the extracellular space, ATP activates a diverse family of purinergic receptors, initiating a cascade of downstream signaling events that regulate a vast array of physiological and pathological processes. This technical guide provides an in-depth exploration of the in vitro mechanism of action of ATP, focusing on its interaction with P2X and P2Y receptor families, the resultant signaling pathways, and the experimental protocols used to elucidate these mechanisms.

Core Mechanism: Interaction with Purinergic Receptors

Extracellular ATP's biological effects are mediated through its binding to two main families of purinergic receptors: P2X and P2Y.[4][5] The disodium salt form of ATP readily dissociates in aqueous solutions, making the ATP4- anion available to interact with these receptors.[6]

-

P2X Receptors (P2XR): These are ligand-gated ion channels.[6][7] Upon binding ATP, they undergo a conformational change, opening a channel permeable to cations like Na+, K+, and Ca2+.[4][8] This ion flux leads to rapid membrane depolarization and an increase in intracellular calcium. There are seven subtypes (P2X1–7) that can form both homomeric and heteromeric trimers.[6][7][8]

-

P2Y Receptors (P2YR): These are G protein-coupled receptors (GPCRs).[5] The P2Y family consists of eight subtypes in humans (P2Y1, 2, 4, 6, 11, 12, 13, 14).[9] ATP is a primary agonist for P2Y2 and P2Y11 receptors.[9] P2Y receptor activation initiates downstream signaling cascades through G proteins, typically Gq/11 or Gi/o, leading to the production of second messengers.

P2X Receptor-Mediated Signaling Pathway

The activation of P2X receptors by ATP is a direct and rapid process, crucial for functions like fast synaptic transmission and smooth muscle contraction.[6][8]

Mechanism:

-

ATP Binding: ATP binds to three interfacial sites within the large extracellular domain of the trimeric P2X receptor.[6][7]

-

Channel Gating: This binding event induces a conformational change, causing the transmembrane helices to open and form an ion-permeable pore.[7][8]

-

Cation Influx: The open channel allows the rapid influx of Na+ and Ca2+ and efflux of K+, leading to membrane depolarization.[4][8]

-

Cellular Response: The increase in intracellular Ca2+ and membrane depolarization trigger various cellular responses, such as neurotransmitter release, muscle contraction, and activation of inflammatory pathways.[4][8]

Figure 1. Signaling pathway of ATP-mediated P2X receptor activation.

Quantitative Data: ATP Potency at P2X Receptors

The sensitivity of P2X receptor subtypes to ATP varies significantly. The half-maximal effective concentration (EC50) is a common measure of agonist potency.

| Receptor Subtype | Species | Cell Type / System | EC₅₀ for ATP (μM) | Reference |

| P2X1 | Human | Recombinant | ~0.1-1 | [10] |

| P2X2 | Rat | Pelvic Ganglion Neurons | 58.9 | [11] |

| P2X3 | Rat | Recombinant | ~1-10 | [4] |

| P2X4 | Human | Endothelial Cells | <4 | [12] |

| P2X7 | Human | Recombinant | >100 (up to mM range) | [13][14] |

Note: EC₅₀ values can vary depending on the expression system, cell type, and experimental conditions (e.g., pH, divalent cation concentration).[11]

P2Y Receptor-Mediated Signaling Pathway

P2Y receptors mediate slower, more modulatory responses compared to P2X receptors. The most common pathway for ATP-sensitive P2Y receptors (P2Y2, P2Y11) involves the Gq/11 protein.

Mechanism (Gq/11 Pathway):

-

ATP Binding: ATP binds to the extracellular domain of the P2Y receptor.

-

G Protein Activation: The receptor activates its coupled Gq/11 protein, causing the exchange of GDP for GTP on the α-subunit.

-

PLC Activation: The activated Gαq subunit dissociates and activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[5]

-

PKC Activation: DAG, along with the increased cytosolic Ca2+, activates Protein Kinase C (PKC), which phosphorylates target proteins to elicit a cellular response.

Figure 2. ATP-mediated P2Y receptor signaling via the Gq/PLC pathway.

Quantitative Data: ATP Potency at P2Y Receptors

| Receptor Subtype | Species | Cell Type / System | EC₅₀ for ATP (μM) | Measured Endpoint | Reference |

| P2Y2 | Human | 1321N1 Astrocytoma | 0.0631 | Intracellular Ca2+ | |

| P2Y2 | Human | 1321N1 Astrocytoma | 0.085 | Inositol Phosphate (B84403) | |

| P2Y2 | Human | A549 Cells | ~0.5 - 3 | Proliferation | [9] |

| P2Y11 | Human | Recombinant | 17 - 65 | cAMP / IP₃ Production | [9] |

Experimental Methodologies

Several in vitro techniques are essential for characterizing the mechanism of action of ATP. Below are protocols for two key experiments: measuring intracellular calcium flux and quantifying inositol phosphate accumulation.

Intracellular Calcium Imaging

This method is used to visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) following receptor activation by ATP. It is applicable to both P2X and P2Y receptor studies.

Protocol:

-

Cell Culture: Plate cells (e.g., CHO-K1, HEK-293, or primary cells) on a 96-well black wall/clear bottom plate at a density of 40,000 to 80,000 cells/well and culture overnight.[5]

-

Dye Loading: Prepare a loading buffer (e.g., HHBS) containing a fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM or Calbryte™-520 AM) and a dispersing agent like Pluronic® F-127 (0.02%-0.04%).[5][15] Add the loading solution to the cells and incubate at 37°C for 30-60 minutes.[15]

-

Wash: Gently remove the loading solution and wash the cells with fresh buffer to remove excess dye. Incubate for at least 15 minutes at room temperature to allow for complete de-esterification of the dye.[15]

-

Stimulation & Measurement: Place the plate in a fluorescence microplate reader, FlexStation, or fluorescence microscope.[5]

-

Record a baseline fluorescence signal (e.g., Ex/Em = 490/525 nm for Fluo-4) for a set period (e.g., 50 seconds).[5][16]

-

Inject a solution of ATP disodium salt to achieve the desired final concentration.[5]

-

Immediately resume recording the fluorescence signal at short intervals (e.g., every 1.5 seconds) for a total duration (e.g., 120-200 seconds) to capture the transient calcium peak and subsequent plateau.[5][16]

-

-

Data Analysis: Quantify the change in fluorescence intensity over time for each well. The peak response is often normalized to the baseline fluorescence (ΔF/F₀) to determine the magnitude of the calcium influx.

Figure 3. Experimental workflow for an ATP-induced calcium imaging assay.

Inositol Phosphate (IP) Accumulation Assay

This biochemical assay specifically measures the activation of Gq-coupled P2Y receptors by quantifying the production of the second messenger inositol phosphate.

Protocol:

-

Cell Culture & Labeling: Culture cells stably expressing the P2Y receptor of interest (e.g., P2Y2 in 1321N1 astrocytoma cells) in 48-well plates.[17] Twelve hours before the assay, replace the medium with serum-free, inositol-free medium containing myo-[3H]inositol (e.g., 0.4 µCi/well) to radiolabel the cellular inositol lipid pool.[17]

-

Pre-incubation: On the day of the assay, pre-incubate the cells with a buffer containing 10-50 mM LiCl for 10-20 minutes.[17][18] LiCl inhibits inositol monophosphatase, causing the accumulation of labeled IPs and amplifying the signal.[18]

-

Stimulation: Add ATP disodium salt at various concentrations to the wells and incubate for 20-30 minutes at 37°C.[17][18]

-

Termination and Lysis: Terminate the reaction by aspirating the medium and adding ice-cold 50 mM formic acid to lyse the cells and extract the soluble inositol phosphates.[17]

-

Purification: Neutralize the samples (e.g., with 150 mM NH₄OH).[17] Isolate the [3H]inositol phosphates from free [3H]inositol and other cellular components using anion-exchange chromatography (e.g., Dowex AG 1-X8 columns).[17][18]

-

Quantification: Elute the purified [3H]inositol phosphates and quantify the radioactivity using liquid scintillation counting. The amount of radioactivity is proportional to the level of P2Y receptor activation.

Conclusion

The in vitro mechanism of action of ATP disodium salt is multifaceted, primarily driven by its function as an agonist for P2X and P2Y purinergic receptors. Activation of P2X receptors leads to rapid ion influx and membrane depolarization, while P2Y receptor activation triggers slower, G protein-mediated second messenger cascades. A thorough understanding of these distinct pathways, quantified through robust experimental methodologies like calcium imaging and inositol phosphate assays, is critical for researchers and professionals involved in drug development targeting the purinergic signaling system.

References

- 1. Benefits and Safety of ATP disodium salt_Chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Adenosine 5'-triphosphate (ATP) Disodium Salt - Creative Enzymes [creative-enzymes.com]

- 4. On the Role of ATP-Gated P2X Receptors in Acute, Inflammatory and Neuropathic Pain - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. How to Quantitate ATP-Induced Calcium Flux Inside Mammalian Cells Using Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 6. Frontiers | Exploring the ATP-binding site of P2X receptors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanism of ATP binding and ion channel activation in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological and molecular characterization of P2X receptors in rat pelvic ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]

Adenosine 5'-triphosphate Disodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP), the universal energy currency of the cell, plays a pivotal role in cellular metabolism, signal transduction, and numerous enzymatic reactions. The disodium (B8443419) salt of ATP is a stable, water-soluble form of this critical biomolecule, making it an indispensable reagent in a wide array of research, development, and diagnostic applications. This technical guide provides an in-depth overview of the core physical and chemical properties of ATP disodium salt, detailed experimental protocols for its characterization, and a visual representation of its key signaling pathways.

Core Physical and Chemical Properties

The fundamental properties of ATP disodium salt are summarized below, providing a critical resource for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ |

| Molecular Weight | 551.14 g/mol |

| Appearance | White crystalline powder |

| Purity | Typically ≥98% (HPLC) |

| Melting Point | 188-190 °C[1] |

| Density | 2.63 g/cm³[1] |

| pKa Values | 4.0 (amino group), 6.5 (secondary phosphate)[2][3] |

| UV Absorbance (λmax) | 259 nm in water |

| Molar Extinction Coefficient (ε) | 15,400 M⁻¹cm⁻¹ at 259 nm (pH 7.0)[2][3] |

Solubility Profile

The solubility of ATP disodium salt in various solvents is a key consideration for the preparation of stock solutions and experimental buffers.

| Solvent | Solubility |

| Water | 50 mg/mL[2] |

| Ethanol | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble |

| Phosphate (B84403) Buffered Saline (PBS, pH 7.2) | Soluble |

Stability and Storage

Proper storage is crucial to maintain the integrity of ATP disodium salt. It is a hygroscopic solid and should be stored in a desiccated environment at -20°C for long-term stability. Aqueous solutions are best prepared fresh; however, if storage is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Experimental Protocols

The following section details standardized methodologies for the characterization of ATP disodium salt.

Determination of Melting Point

The melting point of ATP disodium salt can be determined using a capillary melting point apparatus.

Procedure:

-

Ensure the ATP disodium salt sample is completely dry by placing it in a desiccator over a suitable drying agent for at least 24 hours.

-

Finely powder a small amount of the dried sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20°C per minute until the temperature is approximately 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.[4][5]

Determination of Density

The density of the crystalline solid can be determined by the gas displacement method using a helium pycnometer.[6][7]

Procedure:

-

Calibrate the helium pycnometer according to the manufacturer's instructions.

-

Accurately weigh a sample of ATP disodium salt.

-

Place the weighed sample into the sample chamber of the pycnometer.

-

Seal the chamber and purge with helium gas to remove any air and moisture.

-

Pressurize the reference chamber with helium to a known pressure.

-

Open the valve connecting the reference and sample chambers, allowing the gas to expand.

-

The instrument measures the pressure change and calculates the volume of the sample based on the ideal gas law.

-

The density is then calculated by dividing the mass of the sample by its measured volume.[8][9]

UV-Vis Spectrophotometric Analysis for Concentration Determination

The concentration of an aqueous solution of ATP disodium salt can be accurately determined using UV-Vis spectrophotometry.

Procedure:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15 minutes.

-

Prepare a blank solution using the same solvent (e.g., deionized water or a specific buffer) that will be used to dissolve the ATP disodium salt.

-

Set the wavelength to 259 nm.

-

Calibrate the spectrophotometer to zero absorbance using the blank solution in a quartz cuvette.

-

Prepare a solution of ATP disodium salt of an approximate concentration.

-

Rinse the cuvette with the ATP solution and then fill it.

-

Measure the absorbance of the ATP solution at 259 nm.

-

Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (15,400 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration in moles per liter.[10]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful technique for assessing the purity of ATP disodium salt and detecting the presence of related compounds such as ADP and AMP.[11]

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of two buffers is typically used. For example:

-

Buffer A: 0.1 M potassium phosphate buffer, pH 6.5

-

Buffer B: Acetonitrile

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 259 nm

-

Injection Volume: 10-20 µL

Procedure:

-

Prepare the mobile phases and degas them thoroughly.

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Prepare a standard solution of ATP disodium salt of known concentration in the mobile phase.

-

Prepare a solution of the sample to be analyzed.

-

Inject the standard solution to determine the retention time of ATP.

-

Inject the sample solution.

-

Monitor the chromatogram for the ATP peak and any impurity peaks (e.g., ADP, AMP).

-

The purity can be calculated by determining the area percentage of the ATP peak relative to the total area of all peaks.[12][13][14]

Signaling Pathways Involving ATP

Extracellular ATP is a key signaling molecule that activates purinergic receptors, broadly classified into P2X and P2Y families. These receptors are integral to a multitude of physiological processes.

P2X Receptor Signaling Pathway

P2X receptors are ligand-gated ion channels that open in response to ATP binding, leading to the influx of cations such as Na⁺ and Ca²⁺ and the efflux of K⁺.[15] This ion flux directly alters the cell's membrane potential and intracellular calcium concentration, triggering downstream signaling events.

P2Y Receptor Signaling Pathway

P2Y receptors are G-protein coupled receptors (GPCRs) that, upon binding ATP or other nucleotides, activate various intracellular signaling cascades through different G-protein subunits (Gαq, Gαs, Gαi).[15]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 8. sites.allegheny.edu [sites.allegheny.edu]

- 9. mt.com [mt.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. helixchrom.com [helixchrom.com]

- 14. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Topic: ATP Disodium Salt vs. ATP Magnesium Salt for In Vitro Studies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ATP disodium (B8443419) salt and ATP magnesium salt for use in in vitro studies. It addresses the critical role of magnesium in ATP-dependent reactions, offers quantitative data for comparison, and provides standardized experimental protocols for the preparation and use of these essential reagents.

The Critical Role of the ATP-Magnesium Complex

In biological systems, adenosine (B11128) triphosphate (ATP) rarely acts as a free molecule (ATP⁴⁻). Instead, it forms a complex with divalent cations, predominantly magnesium (Mg²⁺). For the vast majority of ATP-dependent enzymes, such as kinases and ATPases, the true substrate is not ATP itself, but the Mg:ATP complex.[1][2] Magnesium ions play several crucial roles:

-

Charge Shielding: The polyphosphate tail of ATP carries a strong negative charge. Mg²⁺ binds to the β- and γ-phosphates, neutralizing this charge and making the γ-phosphate more susceptible to nucleophilic attack during phosphoryl transfer reactions.[3][4]

-

Conformational Stability: The interaction with magnesium holds the ATP molecule in a specific, well-defined conformation that is recognized and bound by the enzyme's active site.[5]

-

Enhanced Enzyme Binding: The magnesium ion provides additional points of interaction between the ATP-Mg²⁺ complex and the enzyme, which increases the binding energy and specificity.[5]

Consequently, the concentration of the Mg:ATP complex, rather than the total ATP concentration, is the critical parameter governing the kinetics of most ATP-dependent enzymatic reactions. Using ATP disodium salt without adequate supplementation of Mg²⁺ can lead to the chelation of free magnesium from the buffer, thereby inhibiting enzyme activity.

Quantitative Data Summary

The choice between ATP disodium salt and ATP magnesium salt depends on the experimental requirements for precise control over free magnesium concentration. The following table summarizes key quantitative data for these two common forms of ATP.

| Property | ATP Disodium Salt | ATP Magnesium Salt | Source(s) |

| Synonyms | Disodium adenosine triphosphate | ATP dimagnesium, Magnesium ATP | [6] |

| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ | C₁₀H₁₄MgN₅O₁₃P₃ | [7][8] |

| Molecular Weight | ~551.1 g/mol (anhydrous) | ~529.5 g/mol | [1][8] |

| Form | White crystalline solid | Powder | [9] |

| Solubility (in H₂O) | Soluble | 50 mg/mL | [9] |

| Storage Conditions | -20°C, desiccated | -20°C | [10] |

| Binding Constant (Kₐ) for Mg²⁺ | 9,554 M⁻¹ | N/A (pre-complexed) | [9][11] |

| Key Consideration | Requires addition of Mg²⁺ to form the biologically active Mg:ATP complex. Allows for precise control over free [Mg²⁺]. | Provides a pre-formed Mg:ATP complex, simplifying reaction setup. The exact ratio of free Mg²⁺ may be less defined. | [12][13] |

Logical Relationship: The Formation of the Active Substrate

The fundamental relationship in any ATP-dependent assay is the equilibrium between free ATP, free magnesium, and the biologically active Mg:ATP complex. Using ATP disodium salt requires the researcher to create this equilibrium in the reaction buffer.

Caption: Formation of the active Mg:ATP substrate from its components in solution.

Experimental Protocols

Preparation of a Standardized ATP Stock Solution (from Disodium Salt)

This protocol describes the preparation of a stable, concentrated ATP stock solution, which is essential for reproducibility in in vitro assays.

Materials:

-

Adenosine 5'-triphosphate disodium salt (e.g., Sigma-Aldrich A2383)[9]

-

Sterile, nuclease-free water

-

1 M NaOH solution

-

0.22 µm sterile filter

-

UV-Vis Spectrophotometer

Methodology:

-

Dissolution: Dissolve the ATP disodium salt powder in a minimal volume of sterile water. A solution of ATP disodium salt will be mildly acidic (pH ~3.5).[9]

-

pH Adjustment: Carefully titrate the ATP solution to pH 7.5 using 1 M NaOH.[14][15] Monitor the pH closely. Avoid overshooting the pH into the basic range, as this can promote hydrolysis.[15]

-

Sterilization: Sterile filter the pH-adjusted ATP solution through a 0.22 µm syringe filter into a sterile container.[14]

-

Concentration Determination:

-

Prepare a 1:1000 or 1:4000 dilution of the stock solution in water.[15]

-

Measure the absorbance at 259 nm (A₂₅₉) using a UV-Vis spectrophotometer.

-

Calculate the precise concentration using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for ATP at 259 nm is 15,400 M⁻¹cm⁻¹.[14][15]

-

-

Aliquoting and Storage: Based on the calculated concentration, adjust the stock to a convenient final concentration (e.g., 100 mM). Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[14][16]

Example Protocol: In Vitro Protein Kinase Assay

This protocol provides a generalized workflow for a typical in vitro kinase assay, highlighting the critical points for adding ATP and magnesium.

Materials:

-

Purified kinase

-

Kinase-specific substrate

-

10x Kinase Buffer (e.g., 500 mM HEPES pH 7.5, 100 mM MgCl₂, 10 mM EGTA, 0.1% Brij-35)[17]

-

10 mM ATP Stock Solution (prepared as above)

-

Radiolabeled [γ-³²P]ATP (for radiometric assays) or detection reagents (for luminescence assays like ADP-Glo™)[12][18]

-

Stop Solution (e.g., 5x Laemmli sample buffer)[12]

Methodology:

-

Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, the substrate, and any other required components (e.g., DTT).[17] Do not add the kinase or ATP at this stage.

-

Reaction Setup:

-

Reaction Initiation: To start the reaction, add the ATP stock solution to achieve the desired final concentration (e.g., 100 µM).[19] The 1x Kinase Buffer should already contain MgCl₂ in excess of the ATP concentration (e.g., 10 mM MgCl₂ for 100 µM ATP).[17][19] Transfer the reactions to the incubation temperature (e.g., 30°C).[12][17]

-

Incubation: Incubate for a predetermined time (e.g., 5-60 minutes), depending on the kinase's activity.[12]

-

Reaction Termination: Stop the reaction by adding the Stop Solution and heating the samples (e.g., 95°C for 5 minutes).[19]

-

Detection and Analysis:

Visualized Workflows and Pathways

Generic Kinase Signaling Cascade

This diagram illustrates a simplified signaling pathway where ATP is consumed by kinases to phosphorylate downstream targets, a common process studied in in vitro assays.

Caption: A typical kinase signaling cascade reliant on ATP for phosphorylation events.

In Vitro Kinase Assay Experimental Workflow

This flowchart outlines the key steps of the experimental protocol described in section 4.2, providing a clear visual guide for researchers.

Caption: Standardized workflow for performing an in vitro kinase assay.

Conclusion and Recommendations

-

For Most Applications, Use ATP Disodium Salt: For standard in vitro assays like kinase or ATPase activity screens, ATP disodium salt is recommended. Its use, in conjunction with a defined concentration of MgCl₂ in the reaction buffer (typically in 5-10 mM excess of the ATP concentration), allows for precise and reproducible control over the concentration of the active Mg:ATP substrate.[12][17][19]

-

When to Consider ATP Magnesium Salt: ATP magnesium salt can be a convenient option for applications where the precise concentration of free Mg²⁺ is less critical or when simplifying buffer preparation is a priority. However, researchers should be aware that the stoichiometry may not be exactly 1:1, and the presence of free, uncomplexed ATP or Mg²⁺ could still influence the reaction.

-

The Key is Control: Regardless of the salt form chosen, the critical factor for success is maintaining a consistent and controlled concentration of the Mg:ATP complex. For ATP-competitive inhibitor studies, the relationship between inhibitor potency (IC₅₀) and ATP concentration is well-defined, making control of this parameter essential for accurate data interpretation.[20]

References

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Mechanism of Mg2+ Binding in the Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ATP disodium salt [himedialabs.com]

- 8. Adenosine 5'-triphosphate magnesium salt, 74804-12-9 | BroadPharm [broadpharm.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ATP disodium salt [bio-gems.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol B: Preparation of ATP for transfection [protocols.io]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. ulab360.com [ulab360.com]

- 19. In vitro kinase assay [protocols.io]

- 20. benchchem.com [benchchem.com]

A-Z Guide to Interpreting a Certificate of Analysis for ATP Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt is a pivotal molecule in cellular energy metabolism and signaling pathways. For researchers and drug development professionals, ensuring the quality and purity of this reagent is paramount for reproducible and reliable experimental outcomes. The Certificate of Analysis (CoA) is a critical document that provides a comprehensive quality assessment of a specific batch. This guide offers an in-depth technical overview of how to interpret a CoA for ATP disodium salt, detailing the key analytical tests, their methodologies, and the biological significance of ATP.

Decoding the Certificate of Analysis: Key Quality Attributes

A typical Certificate of Analysis for ATP disodium salt will present a series of tests, specifications, and the results for the specific lot. Understanding each parameter is crucial for assessing the suitability of the material for your application.

Table 1: Summary of Typical Quantitative Analyses for ATP Disodium Salt

| Test Parameter | Typical Specification | Purpose |

| Assay (HPLC) | ≥ 98.0% | Measures the purity of the ATP disodium salt. |

| Water Content (Karl Fischer) | ≤ 10.0% | Determines the amount of water, crucial for accurate concentration calculations. |

| pH (1% solution) | 2.5 - 4.5 | Ensures the acidity of the material is within an acceptable range. |

| Endotoxins (LAL) | ≤ 0.25 EU/mg | Quantifies bacterial endotoxins, critical for in vivo and cell-based assays. |

| Heavy Metals | ≤ 10 ppm | Measures the presence of heavy metal impurities. |

| Appearance | White to off-white powder | A visual inspection to ensure the material is free from visible contaminants. |

| Solubility (in water) | Clear, colorless solution | Verifies that the material dissolves as expected. |

Experimental Protocols: A Closer Look at the Methodologies

The reliability of the data presented on a CoA is contingent upon the robustness of the analytical methods used. Below are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of ATP disodium salt. It separates ATP from related substances and degradation products, such as ADP and AMP.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Mobile Phase: An isocratic or gradient elution using a phosphate (B84403) buffer. For example, a mobile phase consisting of 50 mM potassium hydrogen phosphate (pH 6.80) can be effective.[1][2]

-

Quantification: The percentage purity is calculated by comparing the peak area of ATP in the sample to that of a certified reference standard.

The Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a substance. This is particularly important for hydrated salts like ATP disodium salt.

Methodology:

-

Principle: The method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base.[3][4]

-

Instrumentation: A Karl Fischer titrator, either volumetric or coulometric. The volumetric method is suitable for samples with a water content above 0.1%.[3]

-

Procedure:

-

A known amount of the ATP disodium salt is dissolved in a suitable solvent (e.g., methanol).

-

The solution is titrated with a Karl Fischer reagent containing a known concentration of iodine.

-

The endpoint of the titration is detected electrometrically.

-

-

Calculation: The water content is calculated based on the amount of iodine consumed during the titration.

For applications involving cell culture or in vivo studies, the level of bacterial endotoxins must be strictly controlled. The Limulus Amebocyte Lysate (LAL) test is a sensitive assay for detecting and quantifying endotoxins from Gram-negative bacteria.[5][6][7]

Methodology:

-

Principle: The LAL test utilizes a clotting factor from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus), which is activated by bacterial endotoxins.[5][7]

-

Methods: There are three main LAL methodologies:

-

Gel-clot: A qualitative method where the formation of a gel indicates the presence of endotoxins.[5]

-

Turbidimetric: A quantitative method that measures the increase in turbidity as the clot forms.

-

Chromogenic: A quantitative method where the activation of the clotting cascade leads to a color change that is measured spectrophotometrically.[7]

-

-

Procedure (Kinetic Chromogenic):

-

A solution of the ATP disodium salt is prepared.

-

The sample is mixed with the LAL reagent in a microplate.

-

The plate is incubated at a controlled temperature, and the absorbance is read over time.

-

The endotoxin (B1171834) concentration is determined by comparing the reaction time of the sample to a standard curve.

-

Biological Context: ATP Signaling Pathways